molecular formula C10H11N3O2 B1419147 3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione CAS No. 116632-81-6

3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione

Cat. No. B1419147
M. Wt: 205.21 g/mol
InChI Key: IBACMDZRHJNRLT-UHFFFAOYSA-N
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Description

“3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C10H11N3O2 . It has a molecular weight of 205.21 g/mol . The compound is also known by other synonyms such as “3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione” and “3-{[(pyridin-3-yl)methyl]amino}pyrrolidine-2,5-dione” among others .


Synthesis Analysis

There are several methods for the preparation of pyrrolidine-2,5-dione analogs . Some protocols use reagents which require special conditions such as different pH or higher temperatures . The aim of one investigation was to prepare some pyrrolidine-2,5-dione derivatives from N-hydroxysuccinimide using some chemical tools . The chemical structure was confirmed with both 1H and 13C NMR spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione” can be represented by the InChI code: InChI=1S/C10H11N3O2/c14-9-4-8(10(15)13-9)12-6-7-2-1-3-11-5-7/h1-3,5,8,12H,4,6H2,(H,13,14,15) . The Canonical SMILES representation is C1C(C(=O)NC1=O)NCC2=CN=CC=C2 .


Physical And Chemical Properties Analysis

The compound “3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione” has several computed properties . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 71.1 Ų . The compound has a Complexity of 267 .

Scientific Research Applications

  • Synthesis and Structural Analysis : Pyrrolidine-2,4-diones, like 3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione, are often studied for their structural characteristics and synthesis methods. One study demonstrates the acylation of pyrrolidine-2,4-diones and their transformation into various compounds, highlighting their utility in chemical synthesis (Jones et al., 1990).

  • Hydrogen Bonding and Molecular Assembly : Research also explores the hydrogen bonding characteristics of pyrrolidine derivatives. For example, benzoic acid and pyrrolidine derivatives form chains and ribbons through hydrogen bonding, indicating potential applications in crystal engineering and material science (Lemmerer & Bourne, 2012).

  • Antioxidant Activity Analysis : Some studies focus on the antioxidant properties of compounds similar to 3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione. Computational studies have been used to analyze the vibrational spectra, electronic structure, and antioxidant activity of similar compounds (Boobalan et al., 2014).

  • Crystallography and Molecular Packing : The study of crystal structures and molecular packing is another key area. Investigations into the crystal structure of pyrrolidine derivatives reveal insights into the molecular packing and hydrogen bond networks, useful for understanding material properties (Argay et al., 1999).

  • Organic Synthesis Applications : Pyrrolidine-2,5-dione derivatives are integral in various organic synthesis processes. Research shows their utility in multicomponent synthesis, which could be applied in medicinal chemistry and drug development (Adib et al., 2011).

  • Chemical Transformations and Computational Analysis : Studies also explore the chemical transformations of pyrrolidine-2,5-dione derivatives, using computational methods like density functional theory (DFT) to understand reaction mechanisms and thermodynamic properties (Yan et al., 2018).

properties

IUPAC Name

3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-9-4-8(10(15)13-9)12-6-7-2-1-3-11-5-7/h1-3,5,8,12H,4,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBACMDZRHJNRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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